6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine
Overview
Description
6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
The synthesis of 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with 4-methylbenzyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Chemical Reactions Analysis
6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .
Comparison with Similar Compounds
6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
6-chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: This compound has a similar pyrimidine core but different substituents, leading to distinct chemical and biological properties.
6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine: Another pyrimidine derivative with different substituents, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
Biological Activity
Overview
6-Chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is a pyrimidine derivative with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, antibacterial, and antiviral properties. Its unique structure contributes to its interaction with various biological targets, making it a subject of significant research interest.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these kinases, the compound can prevent the phosphorylation of target proteins, thereby modulating cell proliferation and survival pathways .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have demonstrated that it can suppress COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
2. Antibacterial Activity
This compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Preliminary studies report minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. These investigations reveal that modifications in substituents significantly affect biological activity:
Compound | Activity | IC50/μM | Notes |
---|---|---|---|
This compound | COX-2 Inhibition | 0.04 ± 0.02 | Comparable to celecoxib |
Analog A (similar structure) | Antibacterial | Varies | Effective against E. coli |
Analog B (different substituents) | Reduced activity | - | Less effective against COX enzymes |
Synthesis and Preparation
The synthesis of this compound typically involves reacting 6-chloro-2-methylpyrimidin-4-amine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide, often using solvents like DMF or DMSO under controlled heating conditions . This synthetic route highlights the importance of substituent selection in determining the compound's biological properties.
Properties
IUPAC Name |
6-chloro-2-methyl-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9-3-5-11(6-4-9)8-15-13-7-12(14)16-10(2)17-13/h3-7H,8H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORARTDHGWKEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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